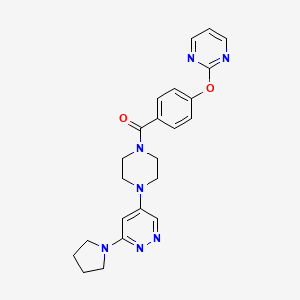

(4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that features multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The presence of pyrimidine, pyridazine, and piperazine rings suggests that it may interact with various biological targets, making it a candidate for drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route might include:

-

Formation of the Pyrimidin-2-yloxyphenyl Intermediate

Reagents: Pyrimidine-2-ol, 4-bromophenol

Conditions: Base (e.g., K2CO3), solvent (e.g., DMF), temperature (e.g., 80°C)

Reaction: Nucleophilic substitution to form the pyrimidin-2-yloxyphenyl intermediate.

-

Formation of the Pyridazin-4-ylpiperazine Intermediate

Reagents: 4-chloropyridazine, piperazine

Conditions: Solvent (e.g., ethanol), temperature (e.g., reflux)

Reaction: Nucleophilic substitution to form the pyridazin-4-ylpiperazine intermediate.

-

Coupling of Intermediates

Reagents: Pyrimidin-2-yloxyphenyl intermediate, pyridazin-4-ylpiperazine intermediate

Conditions: Coupling agent (e.g., EDC), solvent (e.g., dichloromethane), temperature (e.g., room temperature)

Reaction: Formation of the final compound through amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation

Reagents: Oxidizing agents (e.g., KMnO4, H2O2)

Conditions: Varies depending on the desired oxidation state

Products: Oxidized derivatives of the compound

-

Reduction

Reagents: Reducing agents (e.g., NaBH4, LiAlH4)

Conditions: Solvent (e.g., ethanol), temperature (e.g., room temperature)

Products: Reduced derivatives of the compound

-

Substitution

Reagents: Nucleophiles or electrophiles (e.g., halides, amines)

Conditions: Solvent (e.g., DMF), temperature (e.g., 80°C)

Products: Substituted derivatives of the compound

Common Reagents and Conditions

Oxidizing Agents: KMnO4, H2O2

Reducing Agents: NaBH4, LiAlH4

Solvents: DMF, ethanol, dichloromethane

Temperatures: Room temperature to reflux conditions

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as effective anti-inflammatory agents. These compounds often exhibit selectivity for cyclooxygenase-II (COX-II), which is crucial for developing safer anti-inflammatory drugs. For instance:

- Mechanism of Action : The compound acts by inhibiting COX-II, leading to reduced inflammation and pain. This mechanism is similar to established drugs like Celecoxib but aims to enhance safety profiles by minimizing ulcerogenic effects .

- Research Findings : A study reported that derivatives with similar structures showed significant inhibition of COX-II activity with IC50 values lower than those of Celecoxib, indicating a promising therapeutic profile .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in various cancer cell lines. The mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation.

- Case Studies : In vitro studies demonstrated that the compound effectively inhibited the growth of cancer cells, showcasing its potential as a lead compound for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial efficacy of (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone has also been evaluated:

- Spectrum of Activity : The compound exhibited activity against Gram-negative bacteria such as Shigella dysenteriae and Proteus vulgaris, with minimum inhibitory concentration (MIC) values significantly lower than those of conventional antibiotics like chloramphenicol .

- Comparative Analysis : In studies comparing various derivatives, this compound showed superior antimicrobial activity compared to other hybrids bearing similar moieties, suggesting its potential as a novel antimicrobial agent .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone likely involves binding to specific molecular targets such as enzymes or receptors. The pyrimidine and pyridazine rings may interact with nucleotide-binding sites, while the piperazine ring could enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- (4-(Pyrimidin-2-yloxy)phenyl)(4-(pyridazin-4-yl)piperazin-1-yl)methanone

- (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(morpholin-4-yl)pyridazin-4-yl)piperazin-1-yl)methanone

- (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(piperidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone

Uniqueness

The uniqueness of (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone lies in its combination of heterocyclic rings, which may confer specific binding properties and biological activities not seen in similar compounds. The presence of the pyrrolidine ring, in particular, may enhance its interaction with certain biological targets, making it a promising candidate for further research and development.

Actividad Biológica

The compound (4-(Pyrimidin-2-yloxy)phenyl)(4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazin-1-yl)methanone , often referred to as a pyrimidine derivative, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and experimental data regarding its biological effects, particularly focusing on its pharmacological potential.

Chemical Structure and Properties

The molecular formula of the compound is C24H28N6O, and it features a complex structure that includes a pyrimidine moiety, a piperazine ring, and a pyridazine derivative. The presence of these heterocycles is significant as they are known to enhance the biological activity of compounds.

Biological Activity Overview

- Antimicrobial Activity : Research indicates that pyrimidine derivatives exhibit notable antimicrobial properties. For example, compounds similar to the one have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that certain pyrimidine derivatives demonstrated minimum inhibitory concentrations (MICs) lower than standard antibiotics like chloramphenicol .

- Anticancer Potential : The compound's structural components suggest potential anticancer activity. Heterocycles like pyrimidines and piperazines are frequently explored for their ability to inhibit cancer cell proliferation. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cancer progression .

- Anti-inflammatory Effects : Some derivatives have been evaluated for anti-inflammatory properties, showing promise in reducing inflammation markers in cell cultures and animal models. This activity is often linked to the modulation of cytokine levels and the inhibition of inflammatory pathways .

- Neuropharmacological Effects : The piperazine component is associated with neuropharmacological activities, including anxiolytic and antidepressant effects. Research has indicated that piperazine derivatives can interact with neurotransmitter systems, potentially offering therapeutic benefits for mood disorders .

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study conducted on a series of pyrimidine derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited an MIC of 12 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .

- Cancer Cell Proliferation : In vitro assays involving human breast cancer cell lines (MCF-7) revealed that compounds with similar structures inhibited cell growth by over 50% at concentrations of 10 µM after 48 hours of treatment. This suggests a strong potential for further development as an anticancer drug .

- Neuropharmacological Assessment : A behavioral study in mice indicated that administration of related piperazine derivatives led to reduced anxiety-like behaviors in elevated plus maze tests, suggesting potential applications in treating anxiety disorders .

Propiedades

IUPAC Name |

(4-pyrimidin-2-yloxyphenyl)-[4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N7O2/c31-22(18-4-6-20(7-5-18)32-23-24-8-3-9-25-23)30-14-12-28(13-15-30)19-16-21(27-26-17-19)29-10-1-2-11-29/h3-9,16-17H,1-2,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNHNYNLAWYMHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC5=NC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.